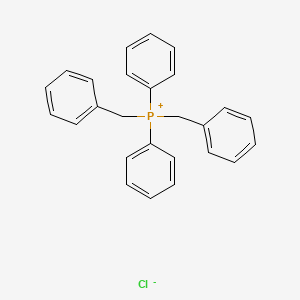

Dibenzyl(diphenyl)phosphanium chloride

Description

Properties

CAS No. |

33417-24-2 |

|---|---|

Molecular Formula |

C26H24ClP |

Molecular Weight |

402.9 g/mol |

IUPAC Name |

dibenzyl(diphenyl)phosphanium;chloride |

InChI |

InChI=1S/C26H24P.ClH/c1-5-13-23(14-6-1)21-27(25-17-9-3-10-18-25,26-19-11-4-12-20-26)22-24-15-7-2-8-16-24;/h1-20H,21-22H2;1H/q+1;/p-1 |

InChI Key |

XBKPRXGGMGJZPJ-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)C[P+](CC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenzyl(diphenyl)phosphanium chloride can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with benzyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature, yielding the desired product with high selectivity and yield .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of benign solvents like polyethylene glycol (PEG), can further improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Dibenzyl(diphenyl)phosphanium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert it into phosphines.

Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like alkoxides, amines, or thiolates can be employed under mild conditions.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Phosphines.

Substitution: Various substituted phosphonium salts depending on the nucleophile used

Scientific Research Applications

Dibenzyl(diphenyl)phosphanium chloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands for catalysis.

Biology: The compound can be employed in the study of biological phosphorus-containing molecules and their interactions.

Industry: It is used in the production of polymers, surfactants, and other industrial chemicals .

Mechanism of Action

The mechanism of action of dibenzyl(diphenyl)phosphanium chloride involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphorus atom can form bonds with various substrates, facilitating a range of chemical transformations. Molecular targets include electrophilic centers in organic molecules, where the compound can donate or accept electrons to form new bonds .

Comparison with Similar Compounds

Structural and Functional Analogues

Diphenyl Phosphoryl Chloride (C₁₂H₁₀ClO₂P)

- Structure : A diaryl phosphoryl chloride (O=PCl linked to two phenyl groups).

- Synthesis: Prepared via phenol and phosphorus oxychloride reactions .

- Applications: Used as a phosphorylating agent in nucleotide synthesis (e.g., guanosine-adenosine triphosphates) and carbohydrate phosphorylation .

- Comparison : Unlike Dibenzyl(diphenyl)phosphanium chloride, diphenyl phosphoryl chloride is electrophilic and reacts with nucleophiles (e.g., hydroxyl groups). The phosphonium salt is more likely to participate in ionic or coordination chemistry.

Dibenzyl Phosphodichloridate (C₁₄H₁₂Cl₂O₂P)

- Structure : A phosphodiester dichloride with two benzyl groups.

- Synthesis : Optimized via iodination followed by chlorination with oxalyl chloride (81% yield) .

- Applications : Employed in phosphorylation of heptose sugars, distinguishing primary and secondary hydroxyls .

- Comparison : While this compound is a cationic salt, dibenzyl phosphodichloridate is a neutral, reactive electrophile. The latter’s instability (e.g., by-product formation in direct chlorination) contrasts with the presumed stability of phosphonium salts .

(2,4-Dichlorobenzyl)triphenylphosphonium Chloride

- Structure : A triphenylphosphonium derivative with a 2,4-dichlorobenzyl substituent.

- Comparison : The dichlorobenzyl group enhances electrophilicity compared to the benzyl/phenyl groups in this compound, altering solubility and reactivity .

Stability and Reactivity

- Phosphoryl Chlorides : Prone to hydrolysis and thermal degradation. For instance, dibenzyl phosphoryl chloride’s instability led to substitution with tetra benzyl pyrophosphate (TBPP) in psilocybin synthesis .

- Phosphonium Salts : Generally stable under anhydrous conditions. The benzyl/phenyl substituents in this compound likely enhance steric protection, reducing susceptibility to nucleophilic attack compared to aliphatic phosphonium salts.

By-product Formation and Purity

Q & A

Q. How can researchers experimentally determine the eutectic composition and temperature in dibenzyl(diphenyl)phosphanium chloride-containing binary systems?

The eutectic coordinates (composition and temperature) are determined using thermal analysis coupled with the Schroeder equation. For diphenyl-dibenzyl systems, solving the Schroeder equations for liquidus lines yields a eutectic point at and . Differential scanning calorimetry (DSC) tracks phase transitions, while controlled cooling experiments measure undercooling effects. Undercooling decreases from 10°C (pure diphenyl) to ~7°C near the eutectic due to heterogeneous nucleation promoted by impurities .

Q. What methodologies are effective in analyzing crystallization kinetics of this compound in eutectic systems?

Crystallization kinetics are studied by monitoring undercooling () and recalescence rates. Post-eutectic alloys exhibit higher initial undercooling (up to 22°C) compared to pre-eutectic systems (7–10°C). High-speed thermal imaging reveals "explosive" crystallization with temperature rises of 25–30 K/s from to . Metastable zone width is quantified via polythermal methods, showing narrower zones as impurity concentrations increase, favoring heterogeneous nucleation .

Advanced Research Questions

Q. How does the integration of this compound into phosphonium-based ionic liquids affect their thermal stability and application potential?

The compound’s structural robustness enhances ionic liquid thermal stability. When combined with metal chlorides (e.g., , , ), it forms ionic liquids stable at high temperatures. For example, trihexyltetradecylphosphonium chloride () exhibits less thermal decomposition than ammonium analogs. Researchers should optimize synthesis by varying anion-cation combinations and use thermogravimetric analysis (TGA) to assess decomposition thresholds for applications like catalysis .

Q. What parameters are critical when designing adsorption studies using this compound-based materials for heavy metal ion removal?

Key parameters include:

- pH : Affects ion speciation and adsorbent surface charge (neutral pH optimal for cesium adsorption).

- Solid-liquid ratio : Efficiency increases with adsorbent mass (e.g., up to 0.5 g/L for cesium).

- Contact time : Kinetic studies (pseudo-second-order models) reveal equilibrium times.

- Temperature : Thermodynamic analysis (, ) determines spontaneity. Isotherm models (Langmuir/Freundlich) elucidate mechanisms, while Florisil® impregnated with phosphonium chloride demonstrates high cesium uptake .

Q. How do structural variations in phosphonium chloride derivatives influence their phase behavior and metastable zone width in binary systems?

Substituent size and polarity impact solubility and nucleation. Larger hydrophobic groups (e.g., dibenzyl vs. diphenyl) increase lattice disorder, widening metastable zones. In diphenyl-dibenzyl systems, increasing the second component’s concentration reduces undercooling (22°C → 7°C), promoting heterogeneous nucleation. Comparative studies with derivatives like acetonyltriphenylphosphonium chloride (CAS 1235-21-8) using DSC and X-ray diffraction reveal trends in phase diagrams and nucleation kinetics .

Methodological Notes

- Thermal Analysis : Use DSC to identify and .

- Crystallization Control : Adjust cooling rates (1–5 K/min) to study metastable zone width.

- Ionic Liquid Design : Pair with or for high thermal stability (>300°C).

- Adsorption Optimization : Pre-treat adsorbents with acetone (as solvent) to enhance porosity .

For experimental reproducibility, ensure ISO 17034 standards for chemical purity and quantitative analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.